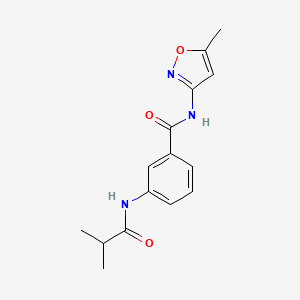

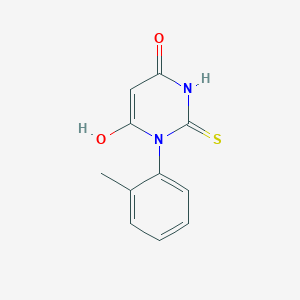

1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine

Vue d'ensemble

Description

1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine, also known as MTB or Metabotropic Glutamate Receptor 7 (mGluR7) agonist, is a chemical compound that has been extensively studied in scientific research. It has been found to have potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and drug addiction.

Mécanisme D'action

1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine acts by selectively activating mGluR7, which in turn regulates the release of neurotransmitters such as glutamate and GABA. Activation of mGluR7 has been found to have a neuroprotective effect and can modulate various cellular processes such as synaptic plasticity, neuroinflammation, and oxidative stress.

Biochemical and Physiological Effects:

This compound has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce anxiety-like behavior, depression-like behavior, and drug-seeking behavior in animal models. This compound has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine is its selectivity for mGluR7, which allows for more targeted and specific effects compared to non-selective compounds. This compound has also been found to have good pharmacokinetic properties, including good brain penetration and a long half-life. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several future directions for research on 1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine. One area of interest is the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective mGluR7 agonists based on the structure of this compound. Additionally, further studies are needed to better understand the cellular and molecular mechanisms underlying the effects of this compound.

Méthodes De Synthèse

The synthesis of 1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine involves the reaction of 2-thienylmethylamine with 1-methyl-1H-benzimidazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure this compound.

Applications De Recherche Scientifique

1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been found to be a potent and selective agonist of mGluR7, a subtype of metabotropic glutamate receptors that are widely expressed in the central nervous system.

Propriétés

IUPAC Name |

1-methyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S/c1-16-9-15-12-7-10(4-5-13(12)16)14-8-11-3-2-6-17-11/h2-7,9,14H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBZKNMFTZNRGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201325164 | |

| Record name | 1-methyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809015 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

488731-45-9 | |

| Record name | 1-methyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-methyl-3-nitrobenzoyl)amino]isophthalic acid](/img/structure/B5765082.png)

![4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5765088.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B5765107.png)

![3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5765118.png)

![methyl 2-[(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5765131.png)

![3-(2-furyl)-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5765136.png)